Cas no 476297-62-8 (N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position, enhancing its electronic properties and binding affinity. The 3-methylbenzamide moiety contributes to improved lipophilicity and metabolic stability. This structure suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or oncological pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound's purity and stability under standard conditions further support its use in high-throughput screening and drug discovery workflows.
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide structure
476297-62-8 structure
Product name:N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
CAS No:476297-62-8
MF:C15H11FN2OS
Molecular Weight:286.324045419693
CID:6380201
PubChem ID:953497

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
    • N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide
    • Benzamide, N-(6-fluoro-2-benzothiazolyl)-3-methyl-
    • Z27970052
    • F0412-0007
    • Benzamide, N-(6-fluorobenzothiazol-2-yl)-3-methyl-
    • Oprea1_549609
    • DKURUAXQACORJX-UHFFFAOYSA-N
    • AP-970/42444606
    • 476297-62-8
    • AKOS000461652
    • インチ: 1S/C15H11FN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
    • InChIKey: DKURUAXQACORJX-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(F)C=C2S1)(=O)C1=CC=CC(C)=C1

計算された属性

  • 精确分子量: 286.05761231g/mol
  • 同位素质量: 286.05761231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 368
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 70.2Ų

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0412-0007-5μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0412-0007-1mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0412-0007-30mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0412-0007-20μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F0412-0007-2mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0412-0007-15mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F0412-0007-5mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0412-0007-25mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F0412-0007-75mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0412-0007-10μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
476297-62-8 90%+
10μl
$69.0 2023-07-06

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide 関連文献

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamideに関する追加情報

Comprehensive Overview of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS No. 476297-62-8)

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS No. 476297-62-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzothiazole and benzamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's 6-fluoro substitution on the benzothiazole ring enhances its electronic properties, making it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its relevance in addressing neurodegenerative diseases and cancer, two of the most pressing health challenges today. With the rise of precision medicine and AI-driven drug discovery, compounds like N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide are increasingly being screened for their potential to interact with disease-specific targets.

In the context of sustainable chemistry, this compound is also being evaluated for its environmental impact and biodegradability. As the scientific community shifts toward green chemistry principles, researchers are investigating safer synthesis routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide to minimize hazardous byproducts. This aligns with global trends emphasizing eco-friendly pharmaceuticals and reduced carbon footprints in chemical production.

From a commercial perspective, the demand for high-purity N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is growing, particularly among contract research organizations (CROs) and biotech startups. Its applications in high-throughput screening and structure-activity relationship (SAR) studies make it a sought-after reagent. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the needs of the rapidly expanding life sciences market.

For researchers and industry professionals, understanding the physicochemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is critical. Key parameters such as solubility, stability, and melting point are essential for optimizing its use in experimental settings. Advanced analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound, ensuring its quality and consistency.

Looking ahead, the potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide in personalized medicine and targeted therapy is a promising avenue for further exploration. As computational tools like molecular docking and machine learning become more sophisticated, the compound's interactions with biological systems can be modeled with greater accuracy. This could unlock new opportunities for treating complex diseases with higher efficacy and fewer side effects.

In summary, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS No. 476297-62-8) represents a compelling subject of study at the intersection of chemistry, biology, and pharmaceutical science. Its multifaceted applications and alignment with contemporary research trends underscore its importance in advancing both scientific knowledge and therapeutic innovation.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd